molecular formula C20H23N5O6S2 B4734689 DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B4734689
M. Wt: 493.6 g/mol
InChI Key: SORRWKUZEVXMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, oxadiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, which are then coupled with a thiophene derivative under specific reaction conditions. Common reagents used in these reactions include acyl chlorides, amines, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 3-METHYL-5-({[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE
  • DIETHYL 3-METHYL-5-({[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

The uniqueness of DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[[5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S2/c1-5-29-18(27)15-12(4)16(19(28)30-6-2)33-17(15)21-13(26)10-32-20-23-22-14(31-20)9-25-8-7-11(3)24-25/h7-8H,5-6,9-10H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORRWKUZEVXMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(O2)CN3C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 5
DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 6
DIETHYL 3-METHYL-5-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE

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